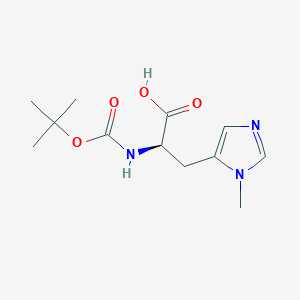

Boc-D-his(3-ME)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFLUIZBZNCTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428615 | |

| Record name | BOC-D-HIS(3-ME)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200871-84-7 | |

| Record name | BOC-D-HIS(3-ME)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Boc-D-His(3-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key chemical properties of Nα-(tert-Butoxycarbonyl)-3-methyl-D-histidine (Boc-D-His(3-Me)-OH). This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a D-amino acid to enhance peptide stability against enzymatic degradation. The 3-methyl group on the imidazole ring prevents side reactions and can modulate the physicochemical properties of the resulting peptide.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-histidine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole ring is methylated at the N-3 (tele, τ) position.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N₃O₄ |

| Molecular Weight | 269.30 g/mol |

| Appearance | White to off-white powder |

| CAS Number | Not available for the D-isomer specifically, L-isomer is 61070-22-2 |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol |

| Storage | Store at 2-8°C, desiccated |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity of the imidazole methylation. Below is a representative synthetic protocol based on established methods for the synthesis of similar N-alkylated histidine derivatives.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Esterification and Nα-Boc Protection of D-Histidine

-

Esterification: D-Histidine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol at 0°C to room temperature. This protects the carboxylic acid and prevents side reactions.

-

Nα-Boc Protection: The resulting D-histidine methyl ester hydrochloride is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as a mixture of dioxane and water. The reaction is typically stirred at room temperature until completion. The product, Boc-D-His-OMe, is then extracted and purified.

Step 3: Nτ-Trityl Protection

To ensure regioselective methylation at the N-3 position, the N-1 (pros, π) position of the imidazole ring is protected, often with a bulky group like trityl (Trt).

-

Boc-D-His-OMe is dissolved in a dry, non-polar solvent like dichloromethane (DCM) or chloroform.

-

Triethylamine is added, followed by the slow addition of trityl chloride (Trt-Cl).

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The product, Boc-D-His(1-Trt)-OMe, is purified by column chromatography.

Step 4: Nπ-Methylation

-

The purified Boc-D-His(1-Trt)-OMe is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the remaining imidazole nitrogen.

-

A methylating agent, such as methyl iodide (MeI), is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched, and the methylated product is extracted and purified.

Step 5: Selective Detritylation

The trityl group is selectively removed under mild acidic conditions that do not cleave the Boc group.

-

The protected and methylated intermediate is dissolved in a solvent mixture such as DCM containing a small amount of trifluoroacetic acid (TFA) and triethylsilane (TES) as a scavenger.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed, and the product, Boc-D-His(3-Me)-OMe, is purified.

Step 6: Saponification

The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid.

-

Boc-D-His(3-Me)-OMe is dissolved in a mixture of methanol and water.

-

An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then acidified to a pH of approximately 4-5 with a mild acid like citric acid or dilute HCl, leading to the precipitation of the final product.

-

The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Characterization Data (Representative)

The following table summarizes typical characterization data that would be expected for this compound, based on similar compounds found in the literature. Actual values should be confirmed by experimental analysis.

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the methyl group on the imidazole ring (~3.6 ppm, 3H, singlet), the α-proton (~4.3-4.5 ppm, 1H, multiplet), the β-protons (~3.0-3.2 ppm, 2H, multiplet), and the imidazole ring protons (~6.8 and ~7.5 ppm, 1H each, singlets). |

| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbons, the aliphatic carbons of the amino acid backbone, the imidazole ring carbons, and the methyl carbon. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak at approximately 270.14 m/z. |

| HPLC Purity | Typically >98% on a reverse-phase C18 column. |

Applications in Research and Drug Development

This compound is a specialized amino acid derivative with important applications in peptide-based drug discovery and development:

-

Enhanced Peptide Stability: The incorporation of a D-amino acid significantly increases the resistance of peptides to degradation by proteases and peptidases in vivo, thereby extending their biological half-life.

-

Prevention of Racemization: The 3-methyl group on the imidazole ring can help to suppress racemization of the histidine residue during peptide coupling reactions, a common side reaction with unprotected or N-1 protected histidine derivatives.

-

Modulation of Biological Activity: The presence of the methyl group can influence the conformation and binding properties of the peptide, potentially leading to altered or improved biological activity.

-

Proton Sponge Effect: While the methylation prevents the imidazole from acting as a proton donor at physiological pH, it can still act as a proton acceptor. This property can be useful in applications such as drug delivery, where it may facilitate endosomal escape.

Logical Relationships in Synthesis

Caption: Logical flow of the synthetic strategy for this compound.

An In-depth Technical Guide to the Side-Chain Protection of Boc-D-His(3-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the side-chain protection mechanism afforded by the 3-methyl group in Nα-Boc-D-histidine, commonly referred to as Boc-D-His(3-Me)-OH. The strategic use of this protecting group is critical in peptide synthesis to mitigate common side reactions and preserve the stereochemical integrity of the histidine residue. This document will delve into the rationale for its use, the protection and deprotection mechanisms, and its implications in synthetic peptide chemistry.

Introduction: The Challenge of Histidine in Peptide Synthesis

Histidine presents a unique challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain is nucleophilic and can lead to undesirable side reactions. More critically, the lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring can facilitate epimerization at the α-carbon during activation for coupling, leading to a loss of enantiomeric purity, which can drastically affect the biological activity of the final peptide.[1][2] Protecting the imidazole ring is therefore a crucial strategy to ensure the synthesis of high-purity, stereochemically defined peptides.[3]

The Role of the 3-Methyl Group in Side-Chain Protection

In this compound, the imidazole side chain is protected by a methyl group at the N-3 (π) position. This protection strategy is designed to address the key challenges associated with unprotected histidine residues.

Mechanism of Racemization Suppression:

The primary mechanism by which the 3-methyl group suppresses racemization is through steric hindrance and electronic effects. By blocking the π-nitrogen, the methyl group prevents its participation in the abstraction of the α-proton, a key step in the epimerization process.[2][3] This is particularly important during the activation of the carboxylic acid for coupling, a step where the histidine residue is highly susceptible to racemization.[1]

Synthesis and Introduction of this compound

Generalized Synthetic Workflow:

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols for the use of protected histidine derivatives in SPPS can be adapted.

4.1. Coupling of this compound in Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a growing peptide chain using Boc chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid attached.

-

Nα-Boc Deprotection:

-

Swell the resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.

-

Treat again with 25-50% TFA in DCM for 20-30 minutes.[5]

-

Wash the resin thoroughly with DCM and then dimethylformamide (DMF).[5]

-

Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.

-

-

Coupling:

-

Dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA, N-methylmorpholine) to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using acetic anhydride.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

4.2. Final Cleavage and Deprotection

The 3-methyl group on the histidine side chain is a stable protecting group and is not typically cleaved under standard SPPS conditions. The final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups is usually achieved with strong acids.

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[5]

-

Drying: Dry the crude peptide under vacuum.

Quantitative Data and Comparison

| Histidine Derivative | Coupling Conditions | % D-Isomer (Epimerization) | Reference |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | [2] |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [2] |

| Fmoc-His(Trt)-OH | 90 °C, 10 min | >16% | [2] |

| Fmoc-His(Boc)-OH | 90 °C, 10 min | 0.81% | [2] |

Table 1: Comparison of D-isomer formation for different side-chain protected histidine derivatives in the synthesis of Liraglutide. It is reasonable to infer that the 3-Me protection in this compound would offer a similar or even enhanced level of suppression of racemization compared to N-τ protected derivatives due to the direct blocking of the N-π nitrogen.[3]

Signaling Pathways and Logical Relationships

The use of this compound is a strategic decision in the overall workflow of peptide synthesis to ensure the fidelity of the final product.

Conclusion

This compound is a valuable amino acid derivative for peptide synthesis, offering robust protection of the histidine side chain. The 3-methyl group effectively suppresses racemization by blocking the N-π nitrogen of the imidazole ring. While direct quantitative data and detailed synthetic protocols for this specific derivative are not widely published, its utility can be inferred from the performance of analogous compounds. For researchers and drug development professionals, the use of N-π alkylated histidine derivatives like this compound is a critical strategy to ensure the synthesis of high-purity, stereochemically defined peptides, particularly in challenging sequences or when using forcing coupling conditions.

References

Navigating the Synthesis Landscape: A Technical Guide to Boc-D-His(3-Me)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high-purity, biologically active molecules. Boc-D-His(3-Me)-OH, a protected form of D-histidine, presents unique characteristics that influence its handling and application. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a core resource for its effective utilization in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application.

| Property | Value |

| Synonyms | Boc-L-His(π-Me)-OH, Boc-N-π-methyl-L-histidine[1][2] |

| CAS Number | 61070-22-2[1][2] |

| Molecular Formula | C12H19N3O4[1][2] |

| Molecular Weight | 269.3 g/mol [1][2] |

| Appearance | White to off-white powder[1][2] |

| Purity (Typical) | ≥99% (HPLC)[1][2] |

| Storage | 0-8°C[1][2] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, general principles for Boc-protected amino acids provide a strong framework for its dissolution. The unique 3-methyl group on the imidazole ring is suggested to enhance solubility compared to other protected histidines[1][2].

Boc-protected amino acids are generally soluble in organic solvents commonly used in peptide synthesis.[3] For challenging dissolutions, gentle warming and sonication can be employed, though caution is advised to prevent degradation.[3]

Table of General Solubility for Boc-Protected Amino Acids:

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Generally Soluble | Common solvent for SPPS.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | Alternative to DMF in SPPS.[3] |

| Dichloromethane (DCM) | Generally Soluble | Often used in SPPS.[3] |

| Dimethyl sulfoxide (DMSO) | Soluble | Effective for more challenging amino acids.[3] |

| Water & Aqueous Buffers | Sparingly Soluble | The hydrophobic Boc group reduces aqueous solubility.[3] |

| Methanol, Ethanol | Soluble | Can be used, but less common as primary SPPS solvents. |

Stability Considerations

The stability of protected amino acids is a critical factor in peptide synthesis, directly impacting the purity and yield of the final product. For histidine derivatives, the primary concerns are the stability of the α-amino (Boc) and imidazole side-chain protecting groups, as well as the prevention of racemization during coupling.

The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[4][] This characteristic is fundamental to the Boc-SPPS strategy, where it is selectively removed at each cycle. However, the protecting group on the imidazole side chain of histidine is crucial for preventing side reactions and, most importantly, racemization. The lone pair of electrons on the imidazole ring can act as an intramolecular base, leading to the loss of stereochemical integrity during activation.[6]

The 3-methyl modification in this compound is intended to enhance stability.[1][2] Below is a comparative overview of the stability of various side-chain protecting groups for Boc-Histidine.

Comparative Stability of Boc-Protected Histidine Derivatives:

| Derivative | Side-Chain Protection | Key Stability Attributes |

| Boc-His(Boc)-OH | Nτ-Boc | The side-chain Boc group is susceptible to premature removal during the repetitive acidolytic deprotection of the Nα-Boc group, making it more suitable for shorter peptides.[4] |

| Boc-His(Dnp)-OH | Nτ-Dnp (Aryl) | Offers robust protection and excellent suppression of racemization due to the strong electron-withdrawing Dnp group. Requires an orthogonal deprotection step using thiolysis.[6] |

| Boc-His(Tos)-OH | Nτ-Tos (Sulfonyl) | Provides good stability and racemization suppression. |

| Boc-His(Bom)-OH | Nπ-Bom (Benzyloxymethyl) | Offers strong protection against racemization. |

| Boc-His(Trt)-OH | N(im)-Trityl | The bulky trityl group helps suppress side reactions but is less effective at preventing racemization compared to π-nitrogen protecting groups.[6] |

Experimental Protocols

General Protocol for Coupling in Boc-SPPS

This protocol outlines a general workflow for the incorporation of a protected histidine derivative, such as this compound, into a peptide chain using a manual Boc solid-phase peptide synthesis strategy.

References

A Comprehensive Technical Guide to Boc-D-his(3-Me)-OH for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of Nα-(tert-Butoxycarbonyl)-D-3-methylhistidine, formally known as Boc-D-his(3-Me)-OH. It is tailored for researchers, scientists, and professionals in the drug development sector who are engaged in peptide synthesis and the creation of novel therapeutics. This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its application, and explores the biological significance of incorporating 3-methylhistidine into peptide structures.

Core Compound Specifications

This compound is a protected amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine allows for controlled, stepwise elongation of peptide chains. The methylation at the 3-position of the imidazole ring of histidine offers unique steric and electronic properties that can enhance the stability and biological activity of the final peptide.

| Property | Value |

| CAS Number | 61070-22-2[1] |

| Molecular Formula | C₁₂H₁₉N₃O₄[1] |

| Molecular Weight | 269.30 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMF and DMSO |

| Storage | Store at 2-8°C |

Strategic Applications in Research and Development

This compound is a versatile tool in peptide chemistry with several key applications:

-

Peptide Synthesis : It is a fundamental component in the synthesis of peptides, particularly for creating analogs of naturally occurring peptides with modified properties.[2]

-

Drug Development : The incorporation of 3-methylhistidine can lead to peptide-based drugs with enhanced bioactivity, specificity, and stability.[2]

-

Bioconjugation : This derivative is utilized in the creation of bioconjugates for targeted drug delivery systems, which can improve therapeutic efficacy while minimizing side effects.[2]

The introduction of a methyl group on the imidazole ring of histidine can significantly alter the resulting peptide's conformation and resistance to enzymatic degradation.[3] This modification has been shown to influence biological activities such as intracellular calcium regulation and vasodilation.[4]

Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin. This protocol is adapted from established methods for Boc-SPPS.[5][6]

Materials:

-

Merrifield resin (polystyrene cross-linked with divinylbenzene)

-

This compound

-

Other Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU, HOBt)

-

Piperidine (for Fmoc chemistry, if applicable)

-

Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane (TIS), and water)

-

Ether (for precipitation)

Procedure:

-

Resin Preparation:

-

Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes.

-

Wash the resin thoroughly with DCM.

-

-

First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., DCC/HOBt or pre-formed symmetrical anhydride).

-

Allow the reaction to proceed for 2-4 hours.

-

Monitor the coupling efficiency using a ninhydrin (Kaiser) test.

-

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF.

-

Wash the resin thoroughly with DCM and then DMF to prepare for the next coupling step.

-

-

Peptide Chain Elongation (Incorporation of this compound):

-

Dissolve this compound and a coupling agent (e.g., DCC or HBTU) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion with a ninhydrin test. If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under a vacuum.

-

Treat the resin with a cleavage cocktail (e.g., HF or a TFA/TIS/water mixture) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide by adding cold ether.

-

Collect the peptide by filtration or centrifugation.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

Biological Significance and Signaling

Peptides containing 3-methylhistidine, such as the naturally occurring dipeptide anserine (β-alanyl-3-methyl-L-histidine), have demonstrated significant biological effects. These peptides can modulate intracellular calcium concentrations and exhibit vasodilatory properties, often through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[4]

The diagram below illustrates a simplified workflow for the synthesis and subsequent biological evaluation of a peptide containing 3-methylhistidine.

References

The Strategic Imperative of 3-Methyl Protection on Histidine's Imidazole Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole side chain of histidine presents a persistent challenge in solid-phase peptide synthesis (SPPS), primarily due to its propensity to catalyze racemization during activation and coupling steps. This technical guide provides an in-depth exploration of the role and application of 3-methyl protection on the histidine imidazole ring as a robust strategy to mitigate this issue. By converting the histidine residue into 3-methylhistidine (3-Me-His), the π-nitrogen (N-π), the primary culprit in racemization, is effectively blocked. This guide details the synthetic advantages, presents comparative quantitative data, outlines comprehensive experimental protocols for the incorporation of Fmoc-His(3-Me)-OH, and visualizes the underlying chemical logic and relevant biological pathways. The 3-methyl group, functioning as a protecting group during synthesis, remains as a permanent modification in the final peptide, which can confer unique biological properties, including enhanced proteolytic stability and modulation of signaling pathways.

Introduction: The Histidine Racemization Problem

Histidine's unique imidazole side chain, with its pKa near physiological pH, is often crucial for the biological activity of peptides. However, during peptide synthesis, the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine derivative.[1][2] This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity and the formation of D-histidine epimers.[3][4] These diastereomeric impurities are often difficult to separate from the target peptide, leading to reduced yields of the desired product and potentially altered biological activity and safety profiles.[5]

Traditional strategies have involved the use of bulky, acid-labile protecting groups on the τ-nitrogen, such as the trityl (Trt) group in Fmoc-His(Trt)-OH.[3] While effective at preventing other side reactions, this approach leaves the π-nitrogen unprotected and thus does not fully resolve the racemization issue, especially under forcing conditions like elevated temperatures or prolonged coupling times.[1][5]

The Role of 3-Methyl Protection

Protecting the problematic π-nitrogen is the most effective strategy to suppress racemization.[5][6] The use of a 3-methyl group on the imidazole ring, introduced via the building block Fmoc-His(3-Me)-OH, offers a definitive solution.

-

Permanent Protection: The methyl group is covalently bound to the π-nitrogen (also designated as N-3 or Nτ in different nomenclatures), effectively blocking its ability to catalyze racemization.[6]

-

Stereochemical Purity: This protection strategy ensures high chiral integrity of the histidine residue throughout the synthesis process, leading to a cleaner crude product with minimal diastereomeric impurities.[5]

-

Permanent Modification: Unlike temporary protecting groups, the 3-methyl group is stable to standard cleavage conditions (e.g., trifluoroacetic acid) and remains on the final peptide.[7] This modification can influence the peptide's physicochemical properties and biological function.

The introduction of a methyl group to the imidazole ring alters its steric and electronic properties.[8] This can lead to:

-

Locked Tautomeric State: Methylation fixes the imidazole ring into a single tautomeric form, which can impact hydrogen bonding capabilities.[8]

-

Increased Basicity: The pKa of the imidazole ring is increased upon methylation.[8]

-

Enhanced Proteolytic Stability: The steric bulk of the methyl group can hinder the approach of proteases, potentially increasing the peptide's half-life.[8]

Quantitative Data Presentation

The use of Fmoc-His(3-Me)-OH leads to a significant reduction in racemization compared to τ-protected derivatives like Fmoc-His(Trt)-OH. The following tables summarize key quantitative data.

| Protected Histidine Derivative | Coupling Conditions | D-Isomer (Epimer) Formation (%) | Reference |

| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | [4] |

| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | [4] |

| Fmoc-His(Trt)-OH | 90°C | >16 | [4] |

| Fmoc-His(Boc)-OH | 90°C | 0.81 | [4] |

| Fmoc-His(Trt)-OH | 5 min pre-activation | 7.8 | [1] |

| Fmoc-His(MBom)-OH | 5 min pre-activation | 0.3 | [1] |

Note: Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH also feature π-nitrogen protection and serve as a good proxy for the expected performance of Fmoc-His(3-Me)-OH in suppressing racemization.

| Peptide Analog | Modification | Receptor Binding (IC₅₀, nM) | Proteolytic Half-Life (t½, min) |

| Analog A | Unmodified Histidine | 10.5 | 15 |

| Analog B | 1-Methylhistidine | 15.8 | 45 |

| Analog C | 3-Methylhistidine | 8.2 | 60 |

| This table is illustrative, based on general findings that N-methylation can impact receptor binding and stability. Actual values are highly dependent on the specific peptide sequence and biological system.[8] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-His(3-Me)-OH

This protocol outlines a general procedure for manual or automated SPPS on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids, including Fmoc-His(3-Me)-OH

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% piperidine in DMF

-

Coupling Reagents:

-

Option 1 (Recommended): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Option 2: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), in DMF.

-

Add a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours at room temperature.[7]

-

Drain the reaction solution and wash the resin with DMF (3-5 times).

-

-

Coupling of Fmoc-His(3-Me)-OH:

-

Due to potential steric hindrance from the methyl group, slightly longer coupling times or specific reagents are recommended.[7]

-

Follow the procedure in step 3, but allow the coupling reaction to proceed for 1-4 hours. The use of HATU is highly effective for coupling sterically hindered amino acids.[7] Alternatively, use DIC/OxymaPure as the coupling system, which is known to minimize racemization.[6]

-

To ensure complete coupling, a double coupling can be performed. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-His(3-Me)-OH.

-

-

Repeat Cycles: Repeat steps 2 and 3 (or 4 for histidine) for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[7]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Characterization

Objective: To confirm the incorporation of 3-methylhistidine and the overall purity of the synthetic peptide.

Methods:

-

Mass Spectrometry (LC-MS/MS or MALDI-TOF):

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

Inject the sample into the mass spectrometer.

-

Confirm the molecular weight of the peptide, accounting for the additional mass of the methyl group (+14 Da) on the histidine residue.

-

For LC-MS/MS, perform fragmentation to confirm the sequence and pinpoint the location of the 3-methylhistidine residue.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).

-

Acquire 1D and 2D NMR spectra (e.g., TOCSY, NOESY).

-

The presence of a characteristic signal for the methyl group on the imidazole ring will confirm the incorporation of 3-methylhistidine. NMR can also provide detailed structural information about the peptide's conformation in solution.[9]

-

Mandatory Visualizations

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating 3-methylhistidine.

Caption: Logical flow demonstrating how 3-methyl protection of the π-nitrogen prevents racemization.

Caption: Signaling pathways potentially modulated by peptides containing 3-methylhistidine.[10]

Conclusion

The use of 3-methyl protection on the histidine imidazole ring, via the synthetic building block Fmoc-His(3-Me)-OH, represents a superior strategy for preventing racemization during solid-phase peptide synthesis. This approach ensures the production of peptides with high stereochemical purity, simplifying downstream purification and ensuring batch-to-batch consistency. While the 3-methyl group is introduced as a protecting element, it remains a permanent modification in the final peptide. This modification can enhance proteolytic stability and introduce novel biological activities, such as the modulation of vasodilation and intracellular calcium signaling. For drug development professionals and researchers focused on creating high-purity, potent peptide therapeutics, the adoption of π-protected histidine derivatives like Fmoc-His(3-Me)-OH is a strategically sound investment that addresses a fundamental challenge in peptide chemistry.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Introduction to Boc Protection in Peptide Synthesis

An In-depth Technical Guide to Boc Protection in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group in peptide chemistry, a foundational element of solid-phase peptide synthesis (SPPS). It covers the core chemical principles, detailed experimental protocols, and critical considerations for the successful application of Boc chemistry in the synthesis of peptides.

The strategic use of protecting groups is fundamental to successful peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids.[1] Its application was a pivotal development in the field, enabling the stepwise and controlled assembly of amino acids into a desired peptide sequence.[1] The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid, preventing unwanted side reactions at the N-terminus during peptide bond formation.[2]

The Boc group is stable under neutral and basic conditions but is easily cleaved under acidic conditions.[2] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this strategy, the Boc group provides temporary protection for the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for the semi-permanent protection of side chains.[2][3]

The core principle of Boc-based SPPS involves a cyclical process:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support (resin).[1]

-

Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid, typically using a moderately strong acid like trifluoroacetic acid (TFA).[1]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine.[3]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group.[1][4]

-

Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[1]

-

Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid such as hydrofluoric acid (HF).[1]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[5][6]

Mechanism of Boc Protection

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection: The Key to Stepwise Synthesis

The removal of the Boc group is a critical deprotection step in Boc-SPPS, achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution.[2][7] Common scavengers include dithioethane (DTE), triethylsilane, anisole, and ethanedithiol.[2][8]

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid (Solution Phase)

This protocol describes a standard procedure for the N-Boc protection of an amino acid using Boc anhydride.

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Add 1.1 equivalents of (Boc)₂O to the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the Boc-protected amino acid into an organic solvent.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.[2]

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps in a typical manual Boc-SPPS cycle.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Cyclical workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Appropriate resin (e.g., Merrifield for peptide acids, MBHA or BHA for peptide amides)[4]

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Coupling agents (e.g., HBTU, HOBt)

-

Dimethylformamide (DMF)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling:

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the swollen resin.[4]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4][8]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4][8]

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times) and IPA (2 times) to remove residual TFA.[4][8]

-

-

Neutralization:

-

Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent in DMF or a DCM/DMF mixture.[4]

-

Add the solution to the neutralized peptide-resin.[4]

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[4]

-

Monitor the reaction progress using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[4]

-

Wash the resin with DCM and IPA.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage:

-

After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the peptide-resin.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA.[8] This step must be performed in a specialized apparatus by trained personnel due to the hazardous nature of these acids.[7][9]

-

A cleavage cocktail containing scavengers is typically used.[4]

-

Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash to remove scavengers.[4]

-

-

Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Quantitative Data Summary

The efficiency of the deprotection and coupling steps is crucial for the overall yield and purity of the final peptide.[1]

Table 1: Common Boc Deprotection Conditions

| Reagent | Concentration | Scavenger | Time | Efficacy | Notes |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 0.5% Dithioethane (DTE) for Cys, Met, Trp containing sequences[8] | 20-30 minutes | >99% | Standard and most common method.[1] |

| Hydrochloric acid (HCl) | 4M in Dioxane | None typically required | 30-60 minutes | >98% | Can be used as an alternative to TFA.[1] |

Table 2: Common Final Cleavage Reagents

| Reagent | Conditions | Notes |

| Hydrogen Fluoride (HF) | 0°C, 1 hour | Highly toxic and corrosive, requires specialized equipment.[7][8] |

| Trifluoromethanesulfonic acid (TFMSA) | 0°C, 1-2 hours | An alternative to HF.[8] |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 0°C, 1-2 hours | Another alternative to HF.[8] |

Common Side Reactions in Boc-SPPS and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

Table 3: Common Side Reactions and Mitigation

| Side Reaction | Description | Common Sequences | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin.[7] | Proline or Glycine as the second amino acid.[7] | Use in-situ neutralization protocols.[10] |

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue.[7] | Asp-Gly, Asp-Ala, Asp-Ser.[7][8] | Use of protecting groups for the aspartic acid side chain that are less prone to cyclization. |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamine or glutamic acid.[7] | N-terminal Gln or Glu. | Couple the subsequent amino acid immediately after deprotection and neutralization. |

| Alkylation of Sensitive Residues | Alkylation of side chains by carbocations generated during deprotection. | Tryptophan, Methionine, Cysteine.[7] | Addition of scavengers (e.g., DTE, anisole) to the deprotection and cleavage cocktails.[7][8] |

| Chain Truncation | Incomplete deprotection or coupling, leading to shorter peptide sequences. | Aggregation-prone sequences.[7] | Optimize reaction conditions, use stronger coupling agents, or disrupt aggregation with chaotropic salts or sonication.[7][10] |

Advantages and Disadvantages of Boc Protection

The choice between Boc and other protecting group strategies, such as Fmoc, depends on the specific requirements of the peptide being synthesized.

Table 4: Comparison of Boc and Fmoc Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Deprotection | Moderately strong acid (e.g., TFA).[11] | Base (e.g., piperidine).[] |

| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based).[3] | Mild acid-labile (e.g., t-Butyl-based).[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA).[11] | Mild acid (e.g., TFA).[11] |

| Advantages | - Robust and well-established.[1] - Less prone to aggregation in some cases.[13] - Suitable for synthesis of hydrophobic peptides.[14][15] | - Milder cleavage conditions.[16] - Orthogonal protection scheme.[3] - More amenable to automation.[17] |

| Disadvantages | - Requires harsh final cleavage conditions.[18] - Use of hazardous strong acids.[14][15] - Not a true orthogonal scheme.[3] | - Base-labile side reactions can occur.[13] - Piperidine can be problematic to remove. |

Conclusion

The Boc protection strategy remains a robust and valuable tool in the synthesis of peptides, particularly for specific applications and sequences. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and adherence to well-defined protocols are paramount for achieving high-purity peptides. While the use of hazardous strong acids in the final cleavage step is a significant drawback, the reliability and extensive history of the Boc method ensure its continued relevance in the field of peptide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 13. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 16. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 17. lifetein.com [lifetein.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Boc-D-His(3-Me)-OH for Unnatural Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool in chemical biology and drug discovery. This technology enables the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire.[1][2] Among the vast array of Uaas, 3-methyl-histidine (3-Me-His) offers unique properties due to the methylation of the imidazole ring, which can enhance protein stability and modulate biological activity.[3] This guide provides a comprehensive technical overview of the use of Boc-D-His(3-Me)-OH, a protected form of 3-methyl-histidine, for its incorporation into proteins using engineered orthogonal translation systems.

This compound is a crucial building block in both solid-phase peptide synthesis (SPPS) and in vivo/in vitro unnatural amino acid mutagenesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for various peptide synthesis strategies.[4][5] In the context of genetic code expansion, the deprotected 3-methyl-histidine is incorporated into the target protein.

Core Concepts: Orthogonal Translation Systems

The incorporation of 3-methyl-histidine into proteins is achieved through an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7] This system functions independently of the host cell's endogenous translational machinery. The key components are:

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and activates the unnatural amino acid (3-methyl-histidine) and charges it onto its cognate orthogonal tRNA. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is commonly engineered for this purpose due to its inherent orthogonality in many host organisms and its flexible active site.[1]

-

Orthogonal tRNA: A transfer RNA that is not recognized by any of the host's endogenous aaRSs but is specifically acylated by the engineered orthogonal aaRS. It possesses an anticodon that recognizes a nonsense codon (e.g., the amber codon, UAG) or a rare sense codon, thereby directing the incorporation of the Uaa at a specific site in the polypeptide chain.[1]

-

Nonsense Codon: A codon within the gene of interest is mutated to a nonsense codon (e.g., TAG). When the ribosome encounters this codon, the orthogonal tRNA charged with 3-methyl-histidine binds to it, leading to the incorporation of the Uaa instead of translation termination.

Data Presentation: Quantitative Analysis of 3-Methyl-Histidine Incorporation

The efficiency and fidelity of unnatural amino acid incorporation are critical parameters for the successful application of this technology. The following tables summarize key quantitative data from studies on the incorporation of 3-methyl-histidine using engineered PylRS systems.

| Engineered Synthetase | Unnatural Amino Acid | Host Organism | Protein Yield | Incorporation Efficiency | Reference |

| PylHRS (L270I, Y271F, L274G, C313F, Y349F) | 3-Methyl-Histidine | E. coli | 4.0 mg/L (GFP) | Not specified | [6] |

| MaPylRSIFGFF | 3-Methyl-L-Histidine | E. coli | Not specified | Improved efficiency over promiscuous MmPylRSIFGFF | |

| PylHRS | 3-Methyl-Histidine | HEK293T cells | 4 µg/107 cells (EGFP) | Not specified | [6] |

| Engineered Synthetase | Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| MaPylRSIFGFF | 3-Methyl-L-Histidine | Not determined | 0.59 ± 0.05 (at 10 mM) | Not determined | |

| WT MetRS | Methionine | 0.058 | 2400 | 6.9 x 105 | [8] |

| L13G MetRS | Methionine | 0.77 | 90 | 1.9 x 103 | [8] |

| L13G MetRS | Azidonorleucine | 0.28 | 210 | 1.3 x 104 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the incorporation of this compound (as 3-methyl-histidine) into proteins.

Synthesis of this compound (Adapted Protocol)

Materials:

-

D-Histidine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (Et3N)

-

Methyl iodide (MeI)

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Protection of the α-amino group:

-

Dissolve D-Histidine methyl ester hydrochloride in anhydrous MeOH.

-

Add Et3N (2.2 equivalents) and stir at room temperature.

-

Add (Boc)2O (1.1 equivalents) and continue stirring at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Boc-D-His-OMe.

-

-

Methylation of the imidazole ring:

-

Dissolve Boc-D-His-OMe in anhydrous DMF.

-

Cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add MeI (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to separate the N1 and N3 methylated isomers, yielding Boc-D-His(3-Me)-OMe.

-

-

Saponification of the methyl ester:

-

Dissolve Boc-D-His(3-Me)-OMe in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.

-

Engineering of the Pyrrolysyl-tRNA Synthetase (PylRS)

This protocol describes the site-directed mutagenesis of the PylRS gene to create variants with specificity for 3-methyl-histidine.

Materials:

-

Plasmid containing the PylRS gene (e.g., pBK-PylRS)

-

Mutagenic primers

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

Procedure:

-

Primer Design: Design forward and reverse primers containing the desired mutation(s) in the PylRS active site.

-

PCR Mutagenesis:

-

Set up a PCR reaction with the PylRS plasmid as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform thermal cycling to amplify the mutated plasmid.

-

-

Digestion of Parental Plasmid:

-

Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated parental plasmid DNA.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Verification:

-

Select individual colonies and grow overnight cultures.

-

Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

-

In Vivo Incorporation of 3-Methyl-Histidine in E. coli

This protocol outlines the expression of a target protein containing 3-methyl-histidine at a specific site.

Materials:

-

Expression plasmid for the target protein with an amber (TAG) codon at the desired position.

-

Plasmid encoding the engineered PylRS and its cognate tRNAPyl (e.g., pEVOL-3MeHisRS).

-

Competent E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

-

3-Methyl-histidine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose.

Procedure:

-

Co-transformation:

-

Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-3MeHisRS plasmid.

-

Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of LB medium with the starter culture.

-

Add 3-methyl-histidine to a final concentration of 1-2 mM.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and L-arabinose (e.g., 0.2% w/v final concentration) to induce the expression of the target protein and the orthogonal translation machinery, respectively.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

-

-

Protein Purification:

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

-

-

Verification of Incorporation:

-

Confirm the incorporation of 3-methyl-histidine by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to detect the expected mass shift in the purified protein.

-

Further confirmation can be obtained by tandem mass spectrometry (MS/MS) to pinpoint the exact location of the unnatural amino acid.

-

In Vitro Aminoacylation Assay

This assay is used to determine the kinetic parameters of the engineered PylRS for 3-methyl-histidine.[12][13]

Materials:

-

Purified engineered PylRS.

-

In vitro transcribed orthogonal tRNAPyl.

-

[14C]-labeled 3-methyl-histidine.

-

ATP.

-

Reaction buffer (e.g., 100 mM Hepes-KOH pH 7.2, 30 mM KCl, 10 mM MgCl2, 2 mM DTT).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, varying concentrations of [14C]-3-methyl-histidine, a fixed concentration of tRNAPyl, and ATP.

-

Initiate the reaction by adding the purified engineered PylRS.

-

-

Time-course Analysis:

-

Incubate the reaction at 37°C.

-

At different time points, quench aliquots of the reaction by spotting them onto glass fiber filters soaked in cold 10% TCA.

-

-

Washing and Scintillation Counting:

-

Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acid.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [14C]-3-Me-His-tRNAPyl formed over time.

-

Determine the initial rates of reaction at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and kcat values.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for the in vivo incorporation of 3-methyl-histidine.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The ability to incorporate 3-methyl-histidine into proteins using this compound as a building block opens up new avenues for protein engineering and drug discovery. The methodologies outlined in this guide, from the synthesis of the protected amino acid to its site-specific incorporation and verification, provide a framework for researchers to harness the potential of this unnatural amino acid. The continued development of more efficient and robust orthogonal translation systems will further expand the utility of this powerful technology.

References

- 1. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. escholarship.org [escholarship.org]

- 6. Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Misacylation of pyrrolysine tRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of Boc-Protected 3-Methyl-D-Histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of Nα-Boc-3-methyl-D-histidine, a protected amino acid derivative of significant interest in peptide synthesis and drug design. This document details its physicochemical characteristics, provides extrapolated spectroscopic data, and outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores the potential biological relevance of the 3-methyl-D-histidine moiety by examining its interaction with relevant signaling pathways.

Core Physicochemical and Theoretical Properties

Boc-protected 3-methyl-D-histidine is a chiral molecule whose properties are crucial for its application in stereospecific peptide synthesis. While specific experimental data for the D-enantiomer is not extensively available in the public domain, the following tables summarize computed data and experimental values for the closely related L-enantiomer, which are expected to be identical in magnitude for most properties, with the exception of optical rotation, which will have the opposite sign.

Table 1: General and Physicochemical Properties

| Property | Value (Boc-3-methyl-L-histidine) | Data Source |

| Molecular Formula | C₁₂H₁₉N₃O₄ | PubChem CID: 7018763[1] |

| Molecular Weight | 269.30 g/mol | PubChem CID: 7018763[1] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid | Inferred from L-enantiomer |

| CAS Number | 61070-22-2 (L-enantiomer) | PubChem CID: 7018763[1] |

| Appearance | White to off-white powder (Expected) | General knowledge of amino acid derivatives |

| Melting Point | Data not available | N/A |

| Optical Rotation [α]²⁰D | Data not available (Expected to be opposite of L-enantiomer) | N/A |

Table 2: Computed Theoretical Properties

| Property | Value (Boc-3-methyl-L-histidine) | Data Source |

| XLogP3 | 0.6 | PubChem CID: 7018763[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 7018763[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 7018763[1] |

| Rotatable Bond Count | 5 | PubChem CID: 7018763[1] |

| Exact Mass | 269.137556 g/mol | PubChem CID: 7018763[1] |

| Topological Polar Surface Area | 93.5 Ų | PubChem CID: 7018763[1] |

| Heavy Atom Count | 19 | PubChem CID: 7018763[1] |

Spectroscopic and Analytical Characterization (Theoretical)

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α-proton, β-protons, imidazole ring protons, and the N-methyl protons. The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the histidine side chain including the N-methylated imidazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carbamate and carboxylic acid), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (269.1376 g/mol ) and characteristic fragmentation patterns, including the loss of the Boc group. |

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and purification of Boc-protected 3-methyl-D-histidine, adapted from established methods for Boc protection of amino acids.

Synthesis of Nα-Boc-3-methyl-D-histidine

This protocol describes the protection of the α-amino group of 3-methyl-D-histidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-methyl-D-histidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution or dilute HCl

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 3-methyl-D-histidine (1 equivalent) in a 1:1 mixture of dioxane and water. Add triethylamine (1.5-2.0 equivalents) to the solution to act as a base. Alternatively, an aqueous solution of sodium hydroxide can be used.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid solution or dilute HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Isolation: Remove the solvent under reduced pressure to yield the crude Boc-3-methyl-D-histidine, which may be a solid or a viscous oil.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to N-Side Chain Protected Histidines

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides is a critical yet formidable challenge in the landscape of drug discovery and development. The unique properties of histidine's imidazole side chain, while often integral to a peptide's biological activity, also render it highly susceptible to racemization and other side reactions during solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the discovery, development, and application of N-side chain protected histidines, offering a comprehensive resource for researchers seeking to optimize the synthesis of histidine-containing peptides.

The Challenge of Histidine in Peptide Synthesis

The primary obstacle in incorporating histidine into a peptide sequence is the propensity of its α-carbon to racemize during the coupling reaction. The N-π nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-histidine enantiomers. This loss of stereochemical integrity can have profound, often detrimental, effects on the peptide's final conformation and biological function.

Furthermore, the nucleophilic nature of the unprotected imidazole ring can lead to undesirable side reactions, such as N-acylation, further complicating the synthesis and purification process. To mitigate these challenges, a variety of protecting groups have been developed to mask the imidazole side chain during SPPS.

A Comparative Analysis of N-Side Chain Protecting Groups

The choice of an appropriate side-chain protecting group for histidine is paramount and depends on the specific synthetic strategy (Fmoc or Boc), the desired level of racemization suppression, and the overall cost and complexity of the synthesis. Below is a comparative analysis of commonly used protecting groups.

Data Presentation: Quantitative Comparison of Histidine Protecting Groups

The following tables summarize quantitative data on the performance of various N-side chain protected histidines in terms of racemization, crude purity, and overall yield. It is important to note that these values can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Racemization of Protected Histidines in Fmoc-SPPS

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |

| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 5.8 | [1] |

| Fmoc-His(Boc)-OH | HBTU/HOBt/DIPEA | 1.5 | [1] |

| Fmoc-His(Mmt)-OH | HBTU/HOBt/DIPEA | 3.2 | [1] |

| Fmoc-His(π-Mbom)-OH | HBTU/HOBt/DIPEA | <1 | [1] |

| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8 | [2] |

| Fmoc-His(Trt)-OH | DIC/Oxyma, 55°C | 31.0 | [2] |

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | <0.3 |

Table 2: Crude Purity and Overall Yield in a Model Peptide Synthesis (Fmoc-SPPS)

| Histidine Derivative | Crude Purity (%) | Overall Yield (%) | Reference |

| Fmoc-His(Trt)-OH | 75 | 60 | [1] |

| Fmoc-His(Boc)-OH | 85 | 70 | [1] |

| Fmoc-His(Mmt)-OH | 80 | 65 | [1] |

| Fmoc-His(π-Mbom)-OH | 88 | 72 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key protected histidine building blocks and their application in solid-phase peptide synthesis.

Synthesis of N-α-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH)

While direct one-pot syntheses are often proprietary, a general and widely practiced approach involves the following steps:

Materials:

-

L-histidine

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Protocol:

-

Tritylation of Histidine:

-

Suspend L-histidine in a suitable solvent such as DMF.

-

Add triethylamine (or DIPEA) to the suspension.

-

Slowly add a solution of trityl chloride in DCM or DMF.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product into an organic solvent. The crude H-His(Trt)-OH is then purified.

-

-

Fmoc Protection:

-

Dissolve the purified H-His(Trt)-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu in dioxane.

-

Stir the reaction at room temperature for several hours.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude Fmoc-His(Trt)-OH is then purified by crystallization or chromatography.

-

Synthesis of N-α-Boc-N-im-Boc-L-histidine (Boc-His(Boc)-OH)

Materials:

-

L-histidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Solvents: Dioxane, Water, Ethyl acetate

Protocol:

-

Boc Protection of the α-amino and imidazole groups:

-

Dissolve L-histidine in a mixture of dioxane and water.

-

Add sodium bicarbonate or sodium hydroxide to the solution to maintain a basic pH.

-

Add an excess of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid or KHSO₄) to pH 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the crude Boc-His(Boc)-OH by crystallization.

-

Coupling of Fmoc-His(Trt)-OH in Manual Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-His(Trt)-OH

-

Resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA)

-

Solvent: DMF

Protocol:

-